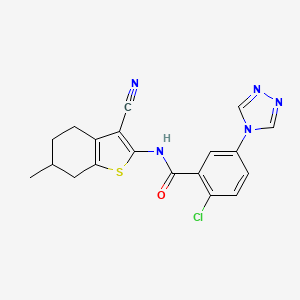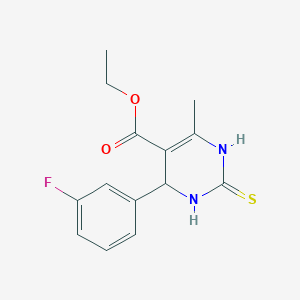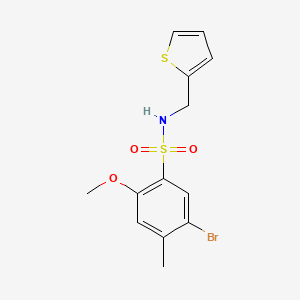![molecular formula C18H18N4O4 B4387691 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4387691.png)
1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione
Übersicht
Beschreibung
1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione, commonly known as PNQX, is a potent antagonist of the ionotropic glutamate receptor. The compound has been widely used in scientific research for its ability to selectively block the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
PNQX acts as a competitive antagonist of the 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. As a result, the activity of the receptor is blocked, leading to a reduction in the influx of calcium ions into the neuron.
Biochemical and Physiological Effects:
PNQX has been shown to have several biochemical and physiological effects. The compound has been found to reduce the release of glutamate and other excitatory neurotransmitters, which can prevent the overstimulation of neurons and reduce the risk of excitotoxicity. Additionally, PNQX has been shown to improve cognitive function and memory in animal models, suggesting its potential therapeutic use in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
PNQX has several advantages for use in lab experiments. The compound is highly selective for the 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor and does not affect other glutamate receptors, making it a useful tool for studying the specific role of 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptors in various physiological and pathological processes. Additionally, PNQX has a long half-life, which allows for prolonged exposure to the compound in experiments.
However, there are also limitations to the use of PNQX in lab experiments. The compound is relatively expensive and may not be readily available in some research settings. Additionally, PNQX has been shown to have some off-target effects, which may limit its specificity in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving PNQX. One potential area of study is the use of the compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PNQX may be useful in studying the role of 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptors in synaptic plasticity and learning and memory processes.
Another potential direction for research is the development of new compounds based on the structure of PNQX with improved selectivity and potency. These compounds may have greater therapeutic potential and could be useful in the development of new treatments for neurological disorders.
Conclusion:
PNQX is a potent antagonist of the 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor that has been widely used in scientific research to investigate the role of 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptors in various physiological and pathological processes. The compound has several advantages for use in lab experiments, including its selectivity for the 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor and its long half-life. While there are some limitations to the use of PNQX, the compound has significant potential for future research in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
PNQX has been extensively used in scientific research to investigate the role of 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptors in various physiological and pathological processes. The compound has been shown to be effective in blocking 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor-mediated excitotoxicity, which is implicated in several neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1,4-dimethyl-6-nitro-7-(2-phenylethylamino)quinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-20-15-10-13(19-9-8-12-6-4-3-5-7-12)14(22(25)26)11-16(15)21(2)18(24)17(20)23/h3-7,10-11,19H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETSMXCSBZKTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NCCC3=CC=CC=C3)[N+](=O)[O-])N(C(=O)C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-3-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B4387628.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4387638.png)
![5-[(benzylamino)sulfonyl]-N-cyclohexyl-2-methylbenzamide](/img/structure/B4387652.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7-(2-chlorophenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387680.png)
![{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4387687.png)
![N-benzyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4387696.png)
![3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4387704.png)

